

Technical Guide: Safety and Handling of N-(m-PEG4)-N'-(azide-PEG3)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG3)-Cy5

Cat. No.: B12289782

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safe handling, storage, and application of **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**, a fluorescent, PEGylated linker molecule commonly used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Core Compound Properties

N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a specialized chemical reagent featuring three key functional components: a Cy5 fluorophore for detection, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a terminal azide group for "click chemistry" conjugation.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of the compound.



| Property | Value | Reference |
|--------------------------|--|-----------|
| Molecular Formula | C42H60CIN5O7 | [3][5] |
| Molecular Weight | 782.4 g/mol | [3] |
| CAS Number | 2107273-02-7 | [3] |
| Excitation Maximum (λex) | ~649 nm | [3] |
| Emission Maximum (λem) | ~667 nm | [3] |
| Molar Extinction Coeff. | 232,000 M ⁻¹ cm ⁻¹ at 649 nm | [3] |
| Purity | ≥97% | [3] |
| Solubility | Water, DMSO, DMF, DCM | [3] |
| Recommended Storage | -20°C, Protect from light | [3][6] |

Safety and Hazard Management

This compound possesses hazards associated with both its organic azide group and the cyanine dye. A thorough risk assessment is mandatory before handling.

Hazard Identification and Mitigation

- Organic Azide Hazards: Organic azides are energetic molecules and can be potentially explosive.[7] They can be sensitive to heat, shock, light, and pressure.[8][9]
 - Rule of Six: The stability of an organic azide can be estimated by ensuring there are at least six carbon atoms for each azide group.[10] This compound has a high carbon-toazide ratio, rendering it relatively safe under normal laboratory conditions, but caution is still required.[10]
 - Incompatibilities: Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[8][10] Do not mix with heavy metals or their salts (e.g., copper, lead) as this can form dangerously unstable metal azides.[10][11] Avoid using halogenated solvents like dichloromethane (DCM) or chloroform as reaction media, as this can lead to the formation of explosive di- and tri-azidomethane.[7][9][10]



• Cyanine Dye Hazards: Cy5 is an intensely colored dye.[12] While specific toxicity data is limited, it should be handled as a potentially harmful substance.[13] Avoid contact with skin and eyes, and prevent inhalation or ingestion.[14][15]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound.

- Hand Protection: Wear nitrile gloves.[8]
- Eye Protection: Use safety glasses or chemical splash goggles.[12][15]
- Body Protection: A standard laboratory coat must be worn.[12]
- Engineering Controls: All manipulations of the solid compound or its solutions should be
 performed inside a certified chemical fume hood.[9][11] For reactions with a higher risk
 profile, the use of a blast shield is recommended.[9]

First Aid Measures

- Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][13]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[13][16] Seek medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[13][15]
- Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious.
 [13][16] Seek immediate medical attention.

Handling, Storage, and Disposal

Proper procedures for handling, storage, and waste disposal are critical to ensure compound stability and user safety.

Storage

• Temperature: Store the compound in a tightly sealed vial at -20°C upon receipt.[3][6]



- Light: Protect from light at all times to prevent photobleaching of the Cy5 dye.[6][9][17] Use amber vials or wrap containers in aluminum foil.
- Moisture: The compound is sensitive to moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[6] After use, purging the vial with an inert gas like argon or nitrogen can extend its shelf life.[6]

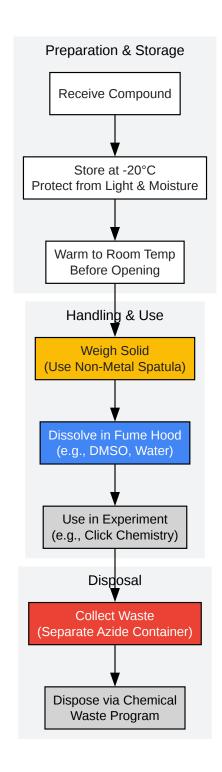
Handling

- Use non-metallic spatulas (e.g., plastic or ceramic) for weighing and transferring the solid to avoid the formation of shock-sensitive metal azides.[9][10][11]
- Avoid grinding the solid material or exposing it to friction or shock.
- Solutions should be prepared in a chemical fume hood. Given its solubility, the compound can be dissolved in DMSO, DMF, or water for stock solutions.[3]

Waste Disposal

- Azide-containing waste must be collected in a separate, clearly labeled waste container.[7]
 [10]
- Crucially, do not mix azide waste with acidic waste streams.[10]
- Under no circumstances should azide solutions be poured down the drain, as they can react with lead or copper plumbing to form explosive metal azides.[11]
- Dispose of all waste through your institution's chemical waste program.[10][11]





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Caption: Workflow for safe handling and disposal of the compound.

Experimental Protocols



N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is primarily used as a linker in bioconjugation via click chemistry.[1][3]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for labeling an alkyne-modified protein with **N-(m-PEG4)-N'-(azide-PEG3)-Cy5**. Note: Optimization of concentrations, buffer, and reaction time is essential for each specific application.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
- N-(m-PEG4)-N'-(azide-PEG3)-Cy5 (this compound).
- Stock solution of CuSO₄ (Copper (II) sulfate).
- Stock solution of a reducing agent (e.g., sodium ascorbate).
- Stock solution of a copper chelating ligand (e.g., THPTA or BTTAA).
- DMSO for dissolving reagents.
- Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of N-(m-PEG4)-N'-(azide-PEG3)-Cy5 in anhydrous DMSO.
 - Prepare a 50 mM stock solution of CuSO₄ in deionized water.
 - Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.



- Prepare a 50 mM stock solution of the copper ligand in deionized water or DMSO.
- Reaction Setup (Example Scale):
 - In a microcentrifuge tube protected from light, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.
 - Add the N-(m-PEG4)-N'-(azide-PEG3)-Cy5 stock solution to achieve a 5-10 fold molar excess over the protein.
 - Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio, then add to the reaction mixture to a final copper concentration of 0.5-1 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2-5 mM.

Incubation:

 Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.[17]

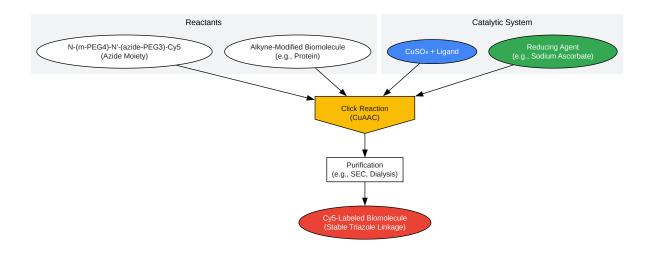
• Purification:

 Remove the unreacted dye and copper catalyst from the labeled protein conjugate using a suitable method such as a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[18]

Characterization:

Confirm successful conjugation by measuring the absorbance at 280 nm (for protein) and
 ~649 nm (for Cy5). The degree of labeling can be calculated from these values.





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Caption: Logical workflow of a CuAAC "click chemistry" reaction.

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